molecular formula C13H10O6 B14307872 (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone CAS No. 112232-16-3

(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Cat. No.: B14307872
CAS No.: 112232-16-3
M. Wt: 262.21 g/mol
InChI Key: ZDROXNKXVHPNBJ-UHFFFAOYSA-N
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Description

(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzophenone core. This compound is notable for its potential biological activities, including enzyme inhibition and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is used as a precursor for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile building block for various organic syntheses.

Biology

Biologically, this compound has been studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes . It shows potential as a lead compound for developing new pharmaceuticals targeting these enzymes.

Medicine

In medicine, the antioxidant properties of this compound are of interest for developing treatments for oxidative stress-related conditions. Its ability to inhibit specific enzymes also makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the formulation of antioxidants for various applications, including food preservation and cosmetic products.

Mechanism of Action

The mechanism by which (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exerts its effects involves the interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase isozymes is due to its ability to bind to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . The multiple hydroxyl groups facilitate strong interactions with the enzyme’s active site, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high potency sets it apart from other similar compounds .

Properties

CAS No.

112232-16-3

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(2,6-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O6/c14-7-2-1-3-8(15)10(7)11(17)6-4-5-9(16)13(19)12(6)18/h1-5,14-16,18-19H

InChI Key

ZDROXNKXVHPNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)O)O)O)O

Origin of Product

United States

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